molecular formula C18H22N6 B11218743 1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine

1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine

Cat. No.: B11218743
M. Wt: 322.4 g/mol
InChI Key: CKBRBYYKENZCJT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine is a complex organic compound featuring a piperazine ring substituted with a dimethylphenyl group and a pyrazolopyrimidine moiety. This compound is of significant interest due to its potential pharmacological activities, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine typically involves multi-step organic reactionsSpecific reaction conditions often involve the use of catalysts such as copper(II) and reagents like sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazolopyrimidine rings .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique structure contributes to its potent anticancer activity and makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H22N6/c1-13-4-5-14(2)16(10-13)23-6-8-24(9-7-23)18-15-11-21-22(3)17(15)19-12-20-18/h4-5,10-12H,6-9H2,1-3H3

InChI Key

CKBRBYYKENZCJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4C

Origin of Product

United States

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